molecular formula C22H16BrN3O4 B12033909 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate CAS No. 769149-57-7

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate

Cat. No.: B12033909
CAS No.: 769149-57-7
M. Wt: 466.3 g/mol
InChI Key: QJAMVSLWRONPNX-ZVHZXABRSA-N
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Description

The compound 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate is a structurally complex molecule featuring a brominated phenyl ester core linked to a carbohydrazonoyl-anilino(oxo)acetyl moiety. Its synthesis likely involves condensation reactions between hydrazine derivatives and activated carbonyl intermediates, as observed in analogous compounds (e.g., ethyl acetate crystallization methods for related quinoline derivatives) . Key structural attributes include:

  • A 4-bromophenyl benzoate group, which enhances electronic and steric effects.
  • A carbohydrazonoyl linker that facilitates conjugation between the anilino(oxo)acetyl group and the aromatic system.
  • Hydrogen-bonding motifs (C–H···O interactions), common in similar ester derivatives, which influence crystallinity and stability .

Properties

CAS No.

769149-57-7

Molecular Formula

C22H16BrN3O4

Molecular Weight

466.3 g/mol

IUPAC Name

[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] benzoate

InChI

InChI=1S/C22H16BrN3O4/c23-17-11-12-19(30-22(29)15-7-3-1-4-8-15)16(13-17)14-24-26-21(28)20(27)25-18-9-5-2-6-10-18/h1-14H,(H,25,27)(H,26,28)/b24-14+

InChI Key

QJAMVSLWRONPNX-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoic acid with aniline to form an intermediate, which is then reacted with oxalyl chloride to introduce the oxoacetyl group. The final step involves the reaction with carbohydrazide to form the carbohydrazonoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and hydrazines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a useful tool in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate exerts its effects involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological molecules, while the carbohydrazonoyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of brominated phenyl esters with carbohydrazonoyl linkages. Below is a comparative analysis of its structural, physicochemical, and functional properties relative to analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl benzoate C₂₂H₁₇BrN₂O₅ 493.30 4-Bromophenyl benzoate, carbohydrazonoyl-anilino(oxo)acetyl Potential hydrogen-bonded dimerization ; uncharacterized bioactivity
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate C₁₅H₁₂BrNO₃ 334.17 4-Bromophenyl, 2-aminobenzoate Forms 3D networks via C–H···O bonds
3-((2-(2-(4-Bromophenyl)acetyl)hydrazono)methyl)phenyl acetate C₁₈H₁₆BrN₂O₃ 397.24 4-Bromophenyl acetyl, acetate Alkaline phosphatase inhibition
4-Bromo-2-(2-((4-bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate C₂₁H₁₄Br₂ClN₃O₄ 582.62 4-Bromoanilino, 2-chlorobenzoate Halogen-rich; potential antimicrobial
Methyl 4-((E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl)benzoate C₁₇H₁₅N₃O₄ 325.32 Methyl benzoate, anilino(oxo)acetyl Enhanced solubility in polar solvents

Key Comparative Insights

Structural Variations and Electronic Effects The 4-bromophenyl benzoate group in the target compound introduces steric bulk and electron-withdrawing effects compared to methyl benzoate derivatives (e.g., CID 9690948) . This likely reduces solubility in nonpolar solvents but enhances thermal stability.

Hydrogen-Bonding and Crystallinity Similar to 2-(4-bromophenyl)-2-oxoethyl esters, the target compound may form zero-dimensional dimers via C10–H10A···O4 interactions, a motif critical for crystal packing . The absence of amino or methoxy groups (cf.

Biological Activity While the target compound’s bioactivity remains uncharacterized, structurally related derivatives exhibit enzyme inhibitory activity (e.g., alkaline phosphatase inhibition in ). The carbohydrazonoyl moiety is a known pharmacophore in heterocyclic drug candidates .

Synthetic Accessibility The compound’s synthesis may face challenges in regioselective bromination and hydrazone formation, unlike simpler esters like methyl 4-(2-(anilino(oxo)acetyl)carbohydrazonoyl)benzoate, which avoids bromination steps .

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